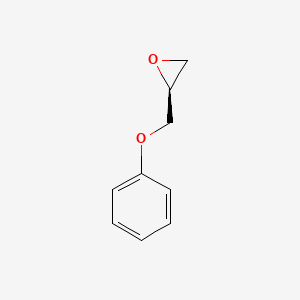

(S)-Glycidyl phenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308064 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-03-3, 71031-02-2 | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-(phenoxymethyl)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Enantioselective Synthesis of (S)-Glycidyl Phenyl Ether

Executive Summary

(S)-Glycidyl Phenyl Ether (S-GPE) serves as a critical chiral building block in the synthesis of

This guide details two primary methodologies for accessing (S)-GPE:

-

Hydrolytic Kinetic Resolution (HKR): The industrial "gold standard" utilizing Jacobsen’s Cobalt-Salen catalyst.

-

Biocatalytic Resolution: An emerging green chemistry route utilizing engineered Epoxide Hydrolases (EHs).

Part 1: Strategic Importance & Retrosynthesis

The (S)-enantiomer of glycidyl ethers is the requisite precursor for the (S)-configuration of

Retrosynthetic Logic

The synthesis of (S)-GPE is generally approached via two strategies:

-

Strategy A (Resolution): Starting from cheap racemic GPE and selectively destroying the (R)-enantiomer.

-

Strategy B (Asymmetric Construction): Direct asymmetric epoxidation of allyl phenyl ether (less common in bulk manufacturing due to lower ee values compared to HKR).

This guide focuses on Strategy A , as it offers the highest scalability and enantiomeric excess.

Part 2: The Gold Standard – Jacobsen Hydrolytic Kinetic Resolution (HKR)

The Jacobsen HKR is the most reliable method for generating terminal epoxides with high enantiopurity. It relies on a cooperative bimetallic mechanism where two Cobalt-Salen complexes activate both the epoxide and the nucleophile (water).

The Catalyst System

To obtain (S)-GPE , one must selectively hydrolyze the (R)-GPE into the diol, leaving the (S)-epoxide intact.

-

Required Catalyst: (R,R)-Co(salen) complex.

-

Chemical Name: (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III).

-

Role: The (R,R)-catalyst is "matched" to the transition state of the (R)-epoxide hydrolysis.

-

Mechanistic Pathway

The reaction follows second-order kinetics regarding the catalyst, implying a bimetallic transition state.

-

Activation: One Co-complex binds the (R)-epoxide oxygen (Lewis acid activation).

-

Nucleophilic Attack: A second Co-complex delivers the hydroxide/water nucleophile to the terminal carbon.

-

Differentiation: The steric architecture of the (R,R)-ligand prevents effective binding/attack on the (S)-epoxide, leaving it unreacted.

Figure 1: Workflow of the Hydrolytic Kinetic Resolution targeting (S)-GPE.

Validated Experimental Protocol

Safety Note: Epoxides are alkylating agents. Work in a fume hood. The Co-salen catalyst is active in air but requires oxidation to the Co(III) state (usually with acetic acid/air) if starting from Co(II).

Step-by-Step Methodology:

-

Catalyst Preparation:

-

Dissolve (R,R)-Co(II)(salen) (0.5 mol%) in Toluene.

-

Add Acetic Acid (2.0 eq relative to catalyst).

-

Stir open to air for 1 hour to generate the active (R,R)-Co(III)(OAc)(salen) species.

-

Concentrate to dryness (brown solid).

-

-

Resolution Reaction:

-

Charge a flask with Racemic Phenyl Glycidyl Ether (100 mmol, 15.0 g).

-

Add the prepared catalyst (0.5 mmol, 0.5 mol%).

-

Cool to 0°C (controlling exotherm is crucial for enantioselectivity).

-

Slowly add Water (55 mmol, 0.55 eq) dropwise.

-

Allow to warm to room temperature (20–25°C) and stir for 12–18 hours.

-

-

Workup & Purification:

-

Partition: The reaction mixture contains liquid (S)-GPE and solid/viscous (R)-diol.

-

Distillation: This is the critical separation step. (S)-GPE boils at ~110°C (at 0.1 mmHg). The diol has a much higher boiling point.

-

Extraction (Alternative): Dilute with hexane/water. The (S)-GPE partitions into hexane; the diol remains in the aqueous phase.

-

Quantitative Expectations:

| Parameter | Value | Notes |

|---|---|---|

| Yield | 42–45% | Theoretical max is 50% for resolution. |

| ee% | >99% | Determined by Chiral HPLC. |

| Reaction Time | 12–18 h | Dependent on scale and cooling. |

Part 3: The Green Alternative – Biocatalytic Resolution

While HKR is chemically robust, biocatalysis offers operation at ambient temperature and neutral pH, often avoiding toxic transition metals.

Enzyme Selection Strategy

Most wild-type Epoxide Hydrolases (EHs) (e.g., from Agrobacterium radiobacter) preferentially hydrolyze the (S)-epoxide. To obtain (S)-GPE , we require an enzyme with (R)-selectivity (hydrolyzing the R-isomer).[1]

Key Biocatalyst: Bacillus megaterium Epoxide Hydrolase (BmEH) variants.[2] Recent protein engineering (e.g., directed evolution) has produced variants (like F128A or M145A mutants) that exhibit high (R)-selectivity for bulky substrates like phenyl glycidyl ether.

Protocol (Whole Cell or Purified Enzyme)

-

Reaction Medium: Phosphate buffer (pH 7.5, 100 mM).

-

Substrate Loading: Racemic GPE (up to 50–100 mM) is added. A co-solvent (DMSO, 5-10% v/v) helps solubility.

-

Biotransformation: Add lyophilized enzyme or whole cells. Incubate at 30°C with shaking.

-

Monitoring: Monitor consumption of (R)-GPE via chiral HPLC. Stop reaction when ee of remaining (S)-GPE >99%.

-

Extraction: Extract with Ethyl Acetate. The diol is more polar, but column chromatography may be required as distillation is harder with protein residues present.

Part 4: Analytical Controls & Quality Assurance

Verifying the enantiomeric excess is non-negotiable.

Chiral HPLC Method[4][5][6]

-

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol (90:10 to 99:1).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Elution Order: typically (R)-GPE elutes before (S)-GPE on OD-H columns (Verify with authentic standards).

Data Interpretation

Calculate ee% using peak areas (

Part 5: References

-

Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Hydrolytic Kinetic Resolution (HKR)." Accounts of Chemical Research. Link

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science. Link

-

Shaik, S., et al. (2014). "A Smart Library of Epoxide Hydrolase Variants and the Top Hits for Synthesis of (S)-Blocker Precursors." Angewandte Chemie International Edition. Link

-

Kotik, M., et al. (2015). "Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola."[3][4] Applied Microbiology and Biotechnology. Link

-

Sigma-Aldrich. "Chiral HPLC Application Note: Glycidyl Phenyl Ether." Link

Sources

- 1. Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase from a marine bacterium, Maritimibacter alkaliphilus KCCM 42376 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Physical and chemical properties of (S)-Glycidyl phenyl ether

High-Purity Chiral Intermediate for Pharmaceutical Synthesis

Executive Summary

(S)-Glycidyl phenyl ether (CAS: 71031-03-3) is a critical chiral building block in the synthesis of enantiopure pharmaceuticals, particularly

Chemical Identity & Stereochemistry

Unlike its racemic counterpart (CAS: 122-60-1), the (S)-enantiomer is isolated to prevent the formation of inactive or toxic diastereomers in final drug substances.

Table 1: Chemical Identification

| Parameter | Data |

| Chemical Name | (S)-Glycidyl phenyl ether |

| IUPAC Name | (S)-2-(Phenoxymethyl)oxirane |

| CAS Number | 71031-03-3 (Specific to S-isomer) |

| Molecular Formula | |

| Molecular Weight | 150.17 g/mol |

| SMILES | C1COc2ccccc2 |

| Structure | Phenyl group attached to an (S)-epoxide via an ether linkage |

Stereochemical Note: The (S)-configuration at the C2 position of the oxirane ring is preserved during nucleophilic attack at the C3 (terminal) position, a property exploited to set the chirality of the resulting secondary alcohol (the "Warhead" of beta-blockers).

Physical Characterization

The following data represents the standard physicochemical profile. Note that while boiling/melting points are consistent with the racemate, the optical rotation is the defining purity metric.

Table 2: Physical Properties

| Property | Value | Condition / Note |

| Physical State | Clear, colorless liquid | at 20°C |

| Boiling Point | 245°C | at 760 mmHg |

| Melting Point | ~3.5°C | Tends to supercool |

| Density | 1.109 g/mL | at 25°C |

| Refractive Index ( | 1.531 | Standard reference |

| Flash Point | >110°C | Closed Cup |

| Solubility | Insoluble in water; Soluble in alcohols, ether, benzene, chloroform | Hydrophobic aromatic ring dominates |

| Optical Rotation ( | Batch specific (typically negative) | Measured in MeOH or |

Experimental Insight: Due to its high boiling point and potential for thermal polymerization, distillation should only be performed under high vacuum (<1 mmHg).

Chemical Reactivity & Mechanisms

The utility of (S)-glycidyl phenyl ether stems from the high ring strain (~13 kcal/mol) of the epoxide, making it susceptible to ring-opening reactions.

Nucleophilic Ring Opening (Aminolysis)

The primary reaction in drug synthesis is the attack by a primary amine (e.g., isopropylamine) to form an amino-alcohol.

-

Regioselectivity: Under basic or neutral conditions, nucleophiles attack the less hindered terminal carbon (

). -

Stereoretention: Because the chiral center (

) is not the site of attack, the (S)-configuration is retained in the backbone, yielding the (S)-alcohol.

Diagram 1: Mechanism of Aminolysis

Caption: Nucleophilic attack at the less hindered terminal carbon preserves the stereocenter.

Synthesis & Manufacturing

Industrial production of the enantiopure form typically involves the Hydrolytic Kinetic Resolution (HKR) of the racemic mixture, pioneered by Jacobsen.

Protocol: Hydrolytic Kinetic Resolution (HKR)

-

Starting Material: Racemic Glycidyl Phenyl Ether.[1]

-

Catalyst: (S,S)-Salen Co(III) complex (Jacobsen's Catalyst).

-

Reagent: Water (0.55 equivalents relative to racemate).

-

Mechanism: The catalyst selectively hydrolyzes the (R)-enantiomer into the diol, leaving the unreacted (S)-epoxide intact.

-

Purification: Fractional distillation separates the volatile (S)-epoxide from the high-boiling (R)-diol.

Diagram 2: HKR Manufacturing Workflow

Caption: Kinetic resolution selectively hydrolyzes the unwanted enantiomer, allowing isolation of the (S)-isomer.

Pharmaceutical Applications

(S)-Glycidyl phenyl ether is the structural progenitor of the aryloxypropanolamine pharmacophore.

Key Drug Classes

-

Beta-Adrenergic Blockers:

-

While drugs like Propranolol use naphthol, the synthetic chemistry is identical. (S)-Glycidyl phenyl ether reacts with isopropylamine to form model beta-blocker structures used in binding affinity studies.

-

Significance: The (S)-configuration of the epoxide leads to the (S)-configuration of the alcohol, which is generally the more potent enantiomer for beta-blockade.

-

-

Muscle Relaxants:

-

Precursors to enantiopure analogs of Mephenesin and Chlorphenesin .

-

Used to synthesize Guaifenesin analogs for metabolic studies.

-

Handling, Safety & Stability

Safety Profile (GHS Classifications)

-

Carcinogenicity: Category 1B (Presumed human carcinogen).

-

Germ Cell Mutagenicity: Category 2.

-

Skin Sensitization: Category 1 (May cause allergic reaction).

Storage & Handling Protocol

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis by atmospheric moisture.

-

Temperature: Refrigerate (2-8°C).

-

Container: Tightly sealed glass or stainless steel; avoid plastics that may leach due to solvent properties.

-

Peroxide Formation: Like all ethers, it can form explosive peroxides upon prolonged exposure to air. Test for peroxides before distillation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31217, Phenyl glycidyl ether. Retrieved from [Link][2]

- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening. Science. (Seminal paper on HKR mechanism).

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Phenyl Glycidyl Ether. Retrieved from [Link]

Sources

Definitive Analysis of (S)-Glycidyl Phenyl Ether: A Guide to Chiral Purity Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Glycidyl phenyl ether is a critical chiral building block in modern synthetic chemistry, particularly valued in the pharmaceutical industry as an intermediate for synthesizing beta-blockers and other therapeutic agents. Its utility is intrinsically linked to its stereochemical integrity. The presence of its enantiomeric counterpart, (R)-Glycidyl phenyl ether, can lead to significant differences in pharmacological activity, metabolic pathways, and potential toxicity. Therefore, the precise and accurate determination of its chiral purity, or enantiomeric excess (e.e.), is not merely a quality control metric but a regulatory and safety imperative. This guide provides a comprehensive, in-depth exploration of the core analytical methodologies for determining the chiral purity of (S)-Glycidyl phenyl ether, grounded in scientific principles and field-proven expertise. We will dissect the causality behind experimental choices, present self-validating protocols, and furnish the necessary tools for robust and reliable analysis.

The Strategic Importance of Chiral Purity

In drug development, the undesired enantiomer is treated as a distinct impurity. Regulatory bodies like the FDA and EMA have stringent guidelines, influenced by the understanding that stereoisomers can have different biological effects. According to International Council for Harmonisation (ICH) stipulations, enantiomeric impurities must be controlled at very low levels, often below 0.15% of the active enantiomer, necessitating analytical methods with high resolution and sensitivity. The synthesis of (S)-Glycidyl phenyl ether, often derived from the reaction of phenol and epichlorohydrin or through enzymatic resolution, can introduce the (R)-enantiomer as a primary chiral impurity. Consequently, a robust analytical strategy is the bedrock of quality assurance for this vital intermediate.

The Chromatographic Pillar: Chiral Separation Techniques

Chromatography is the cornerstone of enantiomeric purity analysis, offering high-resolution separation of stereoisomers. The fundamental principle involves creating a transient diastereomeric interaction between the enantiomers and a chiral selector, most commonly immobilized on a stationary phase. The differing stability of these temporary complexes results in different migration times through the column, leading to separation.

General Chiral Analysis Workflow

The logical flow for developing and implementing a chiral purity method is a systematic process designed to ensure robustness and accuracy.

Caption: General workflow for chiral method development and validation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantiomeric excess determination due to its versatility and robustness.

Causality & Expertise: For a molecule like glycidyl phenyl ether, which contains a polar epoxide ring, a hydrogen-bond accepting ether linkage, and an aromatic system, polysaccharide-based Chiral Stationary Phases (CSPs) are the primary choice. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Normal Phase (NP) HPLC, using non-polar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol), is often the most successful mode. The polar modifier is crucial; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting its concentration, one can modulate retention and selectivity to achieve optimal separation.

Self-Validating Protocol: Chiral HPLC (Normal Phase)

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

-

System Suitability Sample: Prepare a solution of racemic phenyl glycidyl ether (~0.5 mg/mL) in the mobile phase.

-

Analyte Sample: Prepare a solution of (S)-Glycidyl phenyl ether at the target concentration (e.g., 1.0 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 270 nm.

-

Injection Volume: 10 µL.

-

-

Execution & System Suitability:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard.

-

Acceptance Criterion: The resolution between the two enantiomer peaks must be ≥ 1.5. The undesired (R)-enantiomer is identified based on the racemate injection.

-

-

Analysis:

-

Inject the analyte sample in triplicate.

-

Calculate the percentage of the (R)-enantiomer using the area percent method.

-

Enantiomeric Excess (e.e.) % = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 .

-

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, Chiral GC offers excellent resolution and speed. Phenyl glycidyl ether is amenable to GC analysis.

Causality & Expertise: The most common chiral GC stationary phases are based on cyclodextrin derivatives. These cyclodextrins form inclusion complexes with the analyte enantiomers. The "fit" within the chiral cavity of the cyclodextrin differs for each enantiomer, leading to different partition coefficients and, thus, separation. For glycidyl phenyl ether, a derivatized β- or γ-cyclodextrin phase would be a logical starting point for method development. The choice of carrier gas (Helium or Hydrogen) and the temperature program are critical parameters to optimize for achieving baseline separation in the shortest possible run time.

Self-Validating Protocol: Chiral GC

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

-

System Suitability Sample: Prepare a dilute solution of racemic phenyl glycidyl ether (~0.1 mg/mL) in a suitable solvent like dichloromethane.

-

Analyte Sample: Prepare the (S)-Glycidyl phenyl ether sample at a similar concentration.

-

Chromatographic Conditions:

-

Chiral Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Injector Temperature: 240 °C.

-

Detector Temperature: 250 °C.

-

Oven Program: 100 °C hold for 1 min, ramp at 5 °C/min to 180 °C, hold for 5 min.

-

Split Ratio: 50:1.

-

Injection Volume: 1 µL.

-

-

Execution & System Suitability:

-

Perform a blank injection (solvent only) to ensure no interfering peaks are present.

-

Inject the racemic standard to determine retention times and confirm separation.

-

Acceptance Criterion: The resolution between the enantiomer peaks must be ≥ 1.5.

-

-

Analysis:

-

Inject the analyte sample.

-

Quantify the (R)-enantiomer impurity based on area percent relative to the main (S)-enantiomer peak.

-

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It is often faster and uses less organic solvent than HPLC.

Causality & Expertise: SFC excels in chiral separations, often providing higher efficiency and faster analysis times than HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. A polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ to increase solvent strength and interact with the analyte and CSP. For basic or acidic compounds, additives can be used, but for a neutral molecule like glycidyl phenyl ether, a simple CO₂/alcohol mobile phase is usually sufficient. The low viscosity of the mobile phase allows for high flow rates without generating excessive backpressure, leading to rapid separations.

Self-Validating Protocol: Chiral SFC

-

Instrumentation: SFC system with a back pressure regulator, CO₂ pump, modifier pump, column oven, and UV detector.

-

Chromatographic Conditions:

-

Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (e.g., Chiralpak® IA, 150 x 4.6 mm, 3 µm).

-

Mobile Phase: Supercritical CO₂ / Methanol (85:15 v/v).

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Column Temperature: 40 °C.

-

Detection: UV at 270 nm.

-

-

Procedure: Follow the same system suitability and analysis steps outlined for HPLC, using an appropriate racemic standard and analyte sample. The high speed of SFC makes it particularly suitable for high-throughput screening of process samples.

Data Summary: Typical Chromatographic Performance

| Parameter | Chiral HPLC (NP) | Chiral GC | Chiral SFC |

| Chiral Stationary Phase | Cellulose-based | Derivatized Cyclodextrin | Amylose-based |

| Typical Run Time | 15-25 min | 15-20 min | 3-8 min |

| (S)-Enantiomer tR (min) | ~12.5 | ~16.2 | ~3.5 |

| (R)-Enantiomer tR (min) | ~14.0 | ~16.8 | ~4.1 |

| Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |

| Limit of Quantitation (LOQ) | ~0.05% | ~0.05% | ~0.05% |

Note: Retention times (tR) and resolution are illustrative and highly dependent on the specific column and conditions used.

Spectroscopic & Confirmatory Methods

While chromatography is used for quantification, spectroscopic methods can provide complementary information, particularly for confirming absolute configuration.

NMR Spectroscopy with Chiral Shift Reagents

Causality & Expertise: Standard ¹H or ¹³C NMR spectroscopy cannot differentiate between enantiomers as they are chemically equivalent in an achiral environment. However, the introduction of a Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)₃) creates a chiral environment in the NMR tube. The shift reagent, a Lewis acid, coordinates with a Lewis basic site on the analyte—in this case, the oxygen atoms of the ether or epoxide. This forms rapidly equilibrating, transient diastereomeric complexes. These diastereomeric complexes are no longer energetically identical, causing the corresponding protons in the (R) and (S) enantiomers to experience different induced shifts, leading to the splitting of signals. The ratio of the integrated areas of these now-separated signals directly corresponds to the enantiomeric ratio.

Caption: Mechanism of enantiomeric signal splitting in NMR using a Chiral Shift Reagent (CSR).

Vibrational Circular Dichroism (VCD)

Causality & Expertise: VCD is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. It measures the difference in absorption of left and right circularly polarized infrared light by a chiral molecule. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). By comparing the experimentally measured VCD spectrum of the (S)-Glycidyl phenyl ether sample to a spectrum predicted by ab initio quantum mechanical calculations for the (S)-configuration, one can unambiguously confirm its absolute stereochemistry. This provides ultimate confidence that the major peak observed in the chromatogram is indeed the desired (S)-enantiomer.

Conclusion

The determination of the chiral purity of (S)-Glycidyl phenyl ether is a multi-faceted analytical challenge that demands a rigorous and systematic approach. While chiral HPLC, GC, and SFC provide the quantitative backbone for assessing enantiomeric excess, a comprehensive strategy also incorporates confirmatory techniques like NMR with chiral shift reagents and VCD for absolute configuration assignment. By understanding the underlying principles of each technique and implementing self-validating protocols, researchers and drug development professionals can ensure the stereochemical integrity of this vital building block, thereby safeguarding the quality, safety, and efficacy of the final pharmaceutical products.

References

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

-

Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

-

Szabó, Z. I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]

-

NIOSH. (1994). Phenyl glycidyl ether 1619. Centers for Disease Control and Prevention. [Link]

-

PureSynth. (n.d.). (S)-Glycidyl Phenyl Ether 98.0%(GC). PureSynth. [Link]

- Scherer, M., et al. (2022).

Technical Guide: Solubility Profile & Solvent Compatibility of (S)-Glycidyl Phenyl Ether

The following is an in-depth technical guide regarding the solubility and solvent compatibility of (S)-Glycidyl phenyl ether.

Executive Summary

(S)-Glycidyl phenyl ether (also known as (S)-1,2-Epoxy-3-phenoxypropane) is a critical chiral building block in the synthesis of

Consequently, the "solubility" of this compound often refers to two distinct thermodynamic phenomena depending on the temperature and solvent system:

-

Miscibility: In most organic solvents at room temperature (

°C), it behaves as a liquid solute. -

Solid-Liquid Equilibrium (SLE): At temperatures below 0 °C (critical for chiral crystallization and storage), it follows classical saturation behavior modeled by the Modified Apelblat equation.

This guide provides the physicochemical baseline, predictive modeling approaches, and a validated Laser Monitoring Protocol for determining precise solubility limits, essential for process optimization in drug development.

Physicochemical Characterization

Before designing solubility experiments, the fundamental properties of the solute must be established to select appropriate solvent windows.

Table 1: Physicochemical Properties of (S)-Glycidyl Phenyl Ether

| Property | Value / Description | Source |

| CAS Number | 71031-03-3 | [Sigma-Aldrich, 2024] |

| Physical State (25 °C) | Liquid (Colorless to pale yellow) | [PubChem, 2024] |

| Melting Point | [ChemicalBook, 2024] | |

| Boiling Point | 245 °C (at 760 mmHg) | [Sigma-Aldrich, 2024] |

| Density | 1.109 g/mL | [Sigma-Aldrich, 2024] |

| Water Solubility | Low ( | [Yalkowsky et al., 2010] |

| Log P (Octanol/Water) | 1.61 (Lipophilic) | [PubChem, 2024] |

| Chirality | (S)-Enantiomer | - |

Technical Note: While the racemic mixture melts at 3.5 °C, pure enantiomers can sometimes exhibit higher melting points due to different crystal lattice energies. However, for glycidyl ethers, the liquid state dominates at room temperature. Process engineers should treat it as a liquid for extraction (LLE) and a solid for cryogenic crystallization (SLE).

Thermodynamic Solubility Profile

Solvent Compatibility Classes

Based on Hansen Solubility Parameters (HSP) and experimental miscibility data, (S)-glycidyl phenyl ether exhibits the following behavior:

-

High Solubility (Miscible): Polar aprotic solvents (DMSO, DMF), Esters (Ethyl Acetate), Ketones (Acetone), and Chlorinated solvents (DCM, Chloroform). The epoxide ring and ether linkage interact favorably via dipole-dipole forces.

-

Moderate Solubility: Alcohols (Methanol, Ethanol, Isopropanol). Hydrogen bonding from the solvent can interact with the ether oxygen, but the hydrophobic phenyl ring limits solubility in highly polar short-chain alcohols at low temperatures.

-

Low Solubility (Immiscible): Water, Aliphatic hydrocarbons (Hexane, Heptane) at low temperatures.

Theoretical Modeling (Modified Apelblat Equation)

For low-temperature crystallization processes (where the substance is solid), the solubility

- : Mole fraction solubility of (S)-glycidyl phenyl ether.

- : Absolute temperature (Kelvin).[1][2]

- : Empirical parameters derived from experimental data (see Protocol below).

Causality: The

Experimental Protocol: Laser Monitoring Solubility Determination

Objective: To determine the precise saturation point (Solid-Liquid Equilibrium) or Cloud Point (Liquid-Liquid Equilibrium) of (S)-glycidyl phenyl ether in organic solvents. Method: Dynamic Laser Monitoring (DLM). Why this method? Traditional shake-flask methods are slow and prone to temperature fluctuations. DLM provides real-time turbidity data, ensuring the detection of the exact moment of dissolution (or precipitation) with high reproducibility.

Workflow Diagram (Graphviz)

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Methodology

-

Apparatus Setup:

-

Use a jacketed glass vessel connected to a circulating water bath (precision

K). -

Install a laser source (

nm, < 5 mW) and a photodetector on opposite sides of the vessel. -

Ensure magnetic stirring is constant (e.g., 400 rpm) to prevent sedimentation without creating bubbles.

-

-

Solvent Loading:

-

Accurately weigh the solvent (

) into the vessel. -

Equilibrate to the starting temperature (e.g., 278.15 K).

-

-

Solute Addition (Titration Mode):

-

Add (S)-glycidyl phenyl ether in small, weighed increments (

). -

Observation: The laser transmittance will drop sharply upon addition due to scattering by undissolved droplets/particles.

-

-

Dissolution Monitoring:

-

Monitor the laser transmittance intensity (

). -

As the solute dissolves,

increases. -

Endpoint: When

returns to the baseline (solvent only) value and remains stable for >10 minutes, the solution is homogeneous.

-

-

Saturation Determination:

-

Continue adding solute until the laser transmittance fails to return to baseline (indicating persistent turbidity).

-

The total mass added just prior to this point represents the solubility limit at that temperature.

-

-

Data Processing:

-

Calculate mole fraction (

) and fit to the Apelblat model.

-

Applications in Process Chemistry

Understanding the solubility profile of (S)-glycidyl phenyl ether is vital for:

Chiral Resolution & Purification

Since the enantiomer is a liquid/low-melting solid, purification often involves crystallization of derivatives or kinetic resolution .

-

Strategy: If (S)-PGE cannot be crystallized directly, it is often reacted with a nucleophile (e.g., an amine) to form a solid amino-alcohol intermediate (like Atenolol precursors), which is then recrystallized.

-

Solvent Choice: Isopropanol (IPA) is the industry standard. (S)-PGE is miscible in IPA, but the resulting ring-opened amino alcohols are often less soluble, allowing for selective precipitation.

Reaction Solvent Selection

-

Epoxide Ring Opening: Requires polar protic solvents (Methanol, Ethanol) to facilitate proton transfer, or aprotic solvents (DMSO) for nucleophilic attack.

-

Safety Warning: Avoid strong acids in protic solvents to prevent non-selective ring opening (hydrolysis) which degrades the enantiomeric excess (ee).

References

-

Sigma-Aldrich. (2024). Product Specification: Glycidyl phenyl ether. Retrieved from

-

PubChem. (2024). Compound Summary: Phenyl glycidyl ether (CAS 122-60-1). National Library of Medicine. Retrieved from

-

Jouyban, A., et al. (2014). An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique. Journal of Laboratory Automation. Retrieved from

-

Zarghampour, A., et al. (2024).[3] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from

-

ChemicalBook. (2024).[4] Glycidyl phenyl ether Properties and Safety. Retrieved from

-

Gumustas, M., et al. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

Sources

Biological Activity Screening of Chiral Glycidyl Ethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Chirality is a cornerstone of modern pharmaceutical science, profoundly influencing the efficacy, safety, and metabolic profile of therapeutic agents.[1] Chiral glycidyl ethers have emerged as versatile and highly valuable building blocks in drug discovery, prized for their reactive epoxide functionality and the stereochemical control they offer in the synthesis of complex molecules.[2][3] This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for screening the biological activity of chiral glycidyl ethers. Moving beyond a mere recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights to empower researchers in their quest for novel therapeutics. We will explore the foundational principles of chiral drug design, detail the synthesis of chiral glycidyl ether libraries, and provide step-by-step protocols for robust screening campaigns, from high-throughput cellular assays to target-based enzymatic inhibition studies.

The Chirality Imperative in Drug Discovery

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral.[4] This molecular handedness dictates that they will interact differently with the enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] The historical example of thalidomide serves as a stark reminder of the critical importance of stereochemistry in drug design. Consequently, the pharmaceutical industry and regulatory bodies increasingly favor the development of single-enantiomer drugs to maximize therapeutic benefit and enhance patient safety.[1][4]

Chiral glycidyl ethers are key players in this endeavor. They serve as enantiomerically pure starting materials, allowing for the construction of complex active pharmaceutical ingredients (APIs) with precise stereochemical control.[5][6] The highly reactive oxirane group of glycidyl ethers makes them ideal for a wide range of chemical transformations, enabling the synthesis of diverse molecular scaffolds.[3]

Synthesis and Library Generation of Chiral Glycidyl Ethers

The generation of a diverse library of chiral glycidyl ethers is the foundational step for any screening campaign. Several synthetic strategies can be employed to access these valuable building blocks.

Asymmetric Epoxidation

One of the most powerful methods for creating chiral epoxides is through asymmetric epoxidation of allylic alcohols. The Sharpless asymmetric epoxidation, for instance, provides a reliable route to enantiomerically enriched glycidol, a key precursor to many glycidyl ethers. By selecting the appropriate chiral catalyst (diethyl tartrate enantiomer), either (R)- or (S)-glycidol can be synthesized in high optical purity.[7] This glycidol can then be derivatized to a variety of glycidyl ethers.

Kinetic Resolution

Kinetic resolution is another effective strategy for obtaining enantiomerically pure epoxides from a racemic mixture. This technique often employs chiral catalysts, such as the Jacobsen (S,S)-Co(III)salen catalyst, for the hydrolytic kinetic resolution of terminal epoxides.[8][9] This process selectively hydrolyzes one enantiomer, leaving the other unreacted and thus enantiomerically enriched.[8][10]

Chiral Pool Synthesis

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes.[5] These natural products can serve as starting materials for the synthesis of chiral glycidyl ethers, leveraging their inherent chirality.

Biological Activity Screening: A Multi-faceted Approach

The screening of a chiral glycidyl ether library requires a carefully designed cascade of assays to efficiently identify promising lead compounds. This typically involves a combination of high-throughput screening (HTS) for initial "hit" identification, followed by more focused secondary and tertiary assays for validation and mechanism of action studies.

High-Throughput Screening (HTS)

HTS allows for the rapid screening of large compound libraries against a specific biological target or cellular phenotype.[11] For chiral glycidyl ether libraries, both cell-based and biochemical HTS assays are relevant.

Experimental Workflow: High-Throughput Cell-Based Viability Assay

Caption: High-throughput screening workflow for assessing cell viability.

Protocol: High-Throughput Cell-Based Viability Assay

-

Cell Seeding: Seed cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 384-well clear-bottom plates at a density of 2,000-5,000 cells per well in 50 µL of appropriate growth medium.[12]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Addition: Prepare serial dilutions of the chiral glycidyl ether library in DMSO. Add 100 nL of the compound solutions to the cell plates using an acoustic liquid handler. Include appropriate controls (e.g., DMSO vehicle control, positive control cytotoxic agent).

-

Incubation: Incubate the treated plates for 48-72 hours.

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.[12]

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to controls and calculate the half-maximal inhibitory concentration (IC50) for each compound.

Causality Behind Experimental Choices:

-

Cell Lines: The choice of cell lines should be guided by the therapeutic area of interest. Including both cancerous and non-cancerous cell lines (e.g., HSF) allows for an initial assessment of selectivity.[12]

-

Assay Type: Luminescence-based assays like CellTiter-Glo® are often preferred for HTS due to their high sensitivity, broad linear range, and simple "add-mix-read" protocol.

-

Acoustic Liquid Handling: This technology enables accurate and precise transfer of very small volumes, minimizing compound usage and reducing variability.

Target-Based Screening: Enzyme Inhibition Assays

For chiral glycidyl ethers designed to inhibit a specific enzyme, direct biochemical assays are employed. These assays measure the ability of the compound to modulate the activity of the purified enzyme.

Signaling Pathway: Glucosylceramide Synthase Inhibition

Caption: Inhibition of Glucosylceramide Synthase by a chiral glycidyl ether.

Protocol: Glucosylceramide Synthase (GCS) Inhibition Assay

-

Enzyme Preparation: Use purified recombinant human GCS.[13]

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and the chiral glycidyl ether inhibitor at various concentrations in an appropriate assay buffer.

-

Initiation: Start the reaction by adding the co-substrate, UDP-glucose.

-

Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Extraction: Stop the reaction and extract the lipids.

-

Analysis: Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Quantify the product formation using a fluorescence detector.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Causality Behind Experimental Choices:

-

Fluorescent Substrate: The use of a fluorescently labeled substrate provides a sensitive and quantifiable readout of enzyme activity.

-

Kinetic Parameters: It is crucial to perform the assay under conditions where the enzyme reaction is in the linear range with respect to time and enzyme concentration.

Secondary and Mechanistic Assays

"Hits" identified from primary screening require further validation and characterization.

Antimicrobial Activity Screening

Glycidyl ether derivatives have shown promise as antimicrobial agents.[14][15] Standard microbiology assays can be adapted to screen for antibacterial and antifungal activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the chiral glycidyl ethers in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Mechanism of Action

For compounds showing potent anticancer activity, it is essential to elucidate their mechanism of action. Glycosylated antitumor ether lipids (GAELs), which can be synthesized from chiral glycidyl ether precursors, have been shown to induce cancer cell death through apoptosis-independent pathways.[16][17]

Potential Mechanisms to Investigate:

-

Apoptosis Induction: Assays for caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content to determine if the compound induces cell cycle arrest at a specific phase.

-

Pathway Analysis: Western blotting or other proteomic techniques to investigate the modulation of key signaling pathways involved in cell proliferation and survival (e.g., PI3K/Akt pathway).[18]

Data Presentation and Interpretation

All quantitative data from screening assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of Cytotoxicity Screening of a Chiral Glycidyl Ether Library

| Compound ID | Enantiomer | PC-3 IC50 (µM) | MCF-7 IC50 (µM) | HSF IC50 (µM) | Selectivity Index (HSF/PC-3) |

| CGE-001 | (R) | 5.2 | 8.1 | >100 | >19.2 |

| CGE-002 | (S) | 45.8 | 62.3 | >100 | >2.2 |

| CGE-003 | (R) | 12.5 | 15.7 | 85.4 | 6.8 |

| CGE-004 | (S) | 98.2 | >100 | >100 | N/A |

Interpretation: Compound CGE-001 in its (R)-enantiomeric form demonstrates potent cytotoxicity against the PC-3 prostate cancer cell line and exhibits excellent selectivity over the non-cancerous HSF cell line. The (S)-enantiomer, CGE-002, is significantly less active, highlighting the importance of stereochemistry for biological activity.

Conclusion and Future Directions

The biological activity screening of chiral glycidyl ethers is a critical component of modern drug discovery. By employing a strategic and multi-faceted screening approach, researchers can efficiently identify and characterize novel therapeutic candidates. The inherent reactivity and stereochemical versatility of chiral glycidyl ethers ensure their continued importance as privileged scaffolds in medicinal chemistry. Future efforts will likely focus on the development of even more sophisticated screening platforms, including high-content imaging and phenotypic screening, to further unlock the therapeutic potential of this important class of molecules. The integration of computational methods, such as virtual screening and molecular modeling, can also aid in the rational design and prioritization of chiral glycidyl ether libraries for biological evaluation.[19]

References

- A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. Benchchem. [URL: https://vertexaisearch.cloud.google.

- The Advantage of Chiral Building Blocks in Pharmaceutical Synthesis. (2026, January 29). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK3AFGJcNvwtJGP5pSlFRFzOdw_yeV0NrjXZrkJcFdw5Wmc3v1lAHMJnRioSOdq3Hpu2swW4HbKr3Ask4fzQFYLcsWCt98-WyfiwnJKopIqTjxBM0GL_ukzwhYuO8tRV4WET9nuwaPuixdy-E9hzBC5_U0DXmcs7gaOl7Ou7qCC0GbcmEFLKG-lS5PAGSzwbliehIqj1cPEf4fqqcMN_T8zW7MmfYetDGksGrizXkVzMP0YQ==]

- Chiral Synthesis Services for Drug Discovery. Aurum Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURTPo_jrjnGStvwnxv9wgzuA4Ngm7ZfwNATQpN2iNLLd8m1iUuPqPE8UzG3ESdPiwL6qqASlIDIaryY4d5X1owldKP8miLJzqR6VM0xgAoqN6oJkw8UxBWCYkUCuangiPsSVAmauHM02xLw==]

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426. [URL: https://www.researchgate.net/publication/8485078_Synthesis_of_Chiral_Building_Blocks_for_Use_in_Drug_Discovery]

- Chiral Building Blocks Selection. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaJ2hYO6qxuAwKeaaVC_9LWkoMqSUqjuCkXMDvEqLfHoF6qbyUzx6XfyBvMtaWwXRbiGjtHi4B5g_DJWDdR-CD_VmU1Tc0VGcUwjNuKbmZHeTbRDlsuzQ6eQthUwdhacg6lDCO7qtF2dxcHTQQa6jnUM3uTtHXB3bfthiexQ==]

- Top ten applications for Glycidyl Ethers. SACHEM, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEREwe7LC-AEvwm4oLP1Pqgof3hxH1Wm8ckp4rliFITU7kOLPcovN-dVds4NJ_VLFliS_MTbU9HRyQ2b0NREUZr4blWM1pVp6rPn8nyVDYi1K1CDpPtt18qhFfY1cghDc_8wsX9YRetPLoR8xjuhBbvs4ucOS0wE_RrZB6e4ho=]

- Sigurjónsson, S., et al. (2022). Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. Journal of Organic Chemistry, 87(18), 12306-12314. [URL: https://www.hi.is/adalvefur/asymmetric_synthesis_of_methoxylated_ether_lipids_a_glyceryl_glycidyl_ether_key_building_block]

- Ayers, T. A., et al. (2011). The Use of Glycidyl Ethers Involving Aziridinium Intermediates and Other Methodology for the Preparation of Enantiomerically Pure Drug Candidates. Organic Process Research & Development, 15(6), 1368-1373. [URL: https://pubs.acs.org/doi/10.1021/op200155j]

- Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. (2023). Scientific Reports. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10238515/]

- Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. (2022). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01515]

- Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. (2022). ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.joc.2c01515]

- Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36037048/]

- A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. (1990). Chemistry and Physics of Lipids, 53(1), 115-120. [URL: https://pubmed.ncbi.nlm.nih.gov/2364491/]

- Some glycidyl ethers. (1989). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. [URL: https://www.ncbi.nlm.nih.gov/books/NBK513583/]

- Development of a cationic photodynamic antibacterial agent based on gallic acid and ethylene glycol diglycidyl ether and enriched with hydroxyl groups for effective antimicrobial therapy. (2025). Colloids and Surfaces B: Biointerfaces, 256(Pt 1), 114973. [URL: https://pubmed.ncbi.nlm.nih.gov/39148483/]

- Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers. (2020). Macromolecular Rapid Communications. [URL: https://onlinelibrary.wiley.com/doi/10.1002/marc.202000181]

- Benzyl Glycidyl Ether: Synthesis Method and Bioresolution. (2024, April 15). ChemicalBook. [URL: https://www.chemicalbook.com/article/benzyl-glycidyl-ether-synthesis-method-and-bioresolution.htm]

- Synthesis and antimicrobial activity of modified glycidyl methacrylate polymers having a quaternary ammonium and phosphonium groups. (1997). Die Angewandte Makromolekulare Chemie. [URL: https://pubmed.ncbi.nlm.nih.gov/9394220/]

- Synthesis of chiral building blocks for use in drug discovery. (2004). Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/18007441/]

- Glycidyl Ethers. SACHEM, Inc. [URL: https://sacheminc.com/glycidyl-ethers/]

- GLYCIDYL ETHERS. (1978). CDC Stacks. [URL: https://stacks.cdc.gov/view/cdc/7473]

- Glycidyl ether. De Monchy. [URL: https://www.monchy.com/en/products/coatings/epoxy-curing-agents/glycidyl-ether/]

- Glycosylated antitumor ether lipids: activity and mechanism of action. (2011). Anticancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/21470123/]

- Antitumor activity of glyceryl ethers. (1972). Cancer Research. [URL: https://pubmed.ncbi.nlm.nih.gov/5007682/]

- Design, synthesis and antitumor properties of glycosylated antitumor ether lipid (GAEL)- chlorambucil-hybrids. (2015). Chemistry and Physics of Lipids. [URL: https://pubmed.ncbi.nlm.nih.gov/26188768/]

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [URL: https://www.rroij.com/open-access/enantioselective-synthesis-of-chiral-molecules-methods-applications-and-drug-development.php?aid=102148]

- Anticancer Activity of Ether Derivatives of Chrysin. (2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5017]

- Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents. (2002). Google Patents. [URL: https://patents.google.

- Analogues of Anticancer Natural Products: Chiral Aspects. (2023). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10059103/]

- Poly(alkyl glycidyl ether) hydrogels for harnessing the bioactivity of engineered microbes. (2019). Faraday Discussions. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/fd/c9fd00019a]

- A high-throughput screening method of bisphenols, bisphenols digycidyl ethers and their derivatives in dairy products by ultra-high performance liquid chromatography-tandem mass spectrometry. (2017). Analytica Chimica Acta. [URL: https://pubmed.ncbi.nlm.nih.gov/27931804/]

- Screening of a parallel combinatorial library for selectors for chiral chromatography. (1999). Analytical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/10520623/]

- High-throughput chiral analysis using automated desorption electrospray ionization mass spectrometry. (2021). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328k]

- KU-HTS Compound Libraries. High Throughput Screening Laboratory. [URL: https://hts.ku.edu/hts-compound-libraries]

- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (2009). Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6255288/]

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8243]

- Interface Chirality: From Biological Effects to Biomedical Applications. (2023). International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454345/]

- First determination of glycidyl ester species in edible oils by reverse-phase ultra-performance liquid chromatography coupled with an evaporative light-scattering detector. (2021). Journal of Food and Drug Analysis. [URL: https://tmu.pure.elsevier.com/en/publications/first-determination-of-glycidyl-ester-species-in-edible-oils-by]

- One chiral fingerprint to find them all. (2023). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6426a31cda5c34dae195e575]

- Bio-based poly(ester-alt-thioether)s synthesized by organo-catalyzed ring-opening copolymerizations of eugenol-based epoxides and N-acetyl homocysteine thiolactone. (2020). Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/gc/d0gc02796a]

- An Inhibitor of Glucosylceramide Synthase Inhibits the Human Enzyme, but Not Enzymes From Other Organisms. (2005). Bioscience, Biotechnology, and Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/16204847/]

- Catalytic Asymmetric Synthesis of Branched Chiral Allylic Phenyl Ethers from (E)-Cinnamyl Imidates and Phenols. (2012). Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3692610/]

- Chiral detection of biomolecules based on reinforcement learning. (2023). Opto-Electronic Advances. [URL: https://www.oejournal.org/article/doi/10.29026/oea.2023.220127]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. sacheminc.com [sacheminc.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aurumpharmatech.com [aurumpharmatech.com]

- 7. A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.hi.is [iris.hi.is]

- 9. Asymmetric Synthesis of Methoxylated Ether Lipids: A Glyceryl Glycidyl Ether Key Building Block Design, Preparation, and Synthetic Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An inhibitor of glucosylceramide synthase inhibits the human enzyme, but not enzymes from other organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a cationic photodynamic antibacterial agent based on gallic acid and ethylene glycol diglycidyl ether and enriched with hydroxyl groups for effective antimicrobial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biologically active polymers: synthesis and antimicrobial activity of modified glycidyl methacrylate polymers having a quaternary ammonium and phosphonium groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycosylated antitumor ether lipids: activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antitumor properties of glycosylated antitumor ether lipid (GAEL)- chlorambucil-hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. chemrxiv.org [chemrxiv.org]

(S)-Glycidyl Phenyl Ether: A Pivotal Chiral Synthon for Beta-Adrenergic Blockers and Bioactive Amino Alcohols

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists Focus: Asymmetric Synthesis, Ring-Opening Mechanisms, and Experimental Protocols

Executive Summary

(S)-Glycidyl phenyl ether (CAS 71031-03-3), also known as (S)-1,2-Epoxy-3-phenoxypropane, is a high-value chiral building block widely utilized in the synthesis of enantiomerically pure

This guide provides a comprehensive technical analysis of (S)-Glycidyl phenyl ether ((S)-GPE), detailing its reactivity profile, mechanistic pathways in nucleophilic ring-opening reactions, and field-validated protocols for its application in drug discovery.

Technical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

(S)-GPE acts as a "chiral pool" molecule. Its utility is defined by its optical purity, which directly dictates the enantiomeric excess (ee) of the final pharmaceutical ingredient (API).

Table 1: Key Chemical Specifications

| Property | Specification |

| Chemical Name | (S)-Glycidyl Phenyl Ether |

| IUPAC Name | (S)-2-(Phenoxymethyl)oxirane |

| CAS Number | 71031-03-3 (S-enantiomer) / 122-60-1 (racemic) |

| Molecular Formula | C |

| Molecular Weight | 150.18 g/mol |

| Physical State | Colorless liquid |

| Boiling Point | 245 °C (at 760 mmHg) |

| Chirality | (S)-configuration at C2 |

| Optical Rotation | |

| Solubility | Soluble in alcohols, ethers, chloroform; sparingly soluble in water |

Mechanistic Reactivity: Regioselective Ring Opening

The core utility of (S)-GPE lies in its reactivity with nucleophiles, particularly primary and secondary amines. The reaction proceeds via an S

The Regioselectivity Rule

Under basic or neutral conditions (typical for amine addition), the nucleophile attacks the least hindered carbon (C3) of the epoxide ring.

-

Attack Site: C3 (Terminal Carbon).

-

Stereochemical Outcome: The chiral center at C2 is not involved in the bond-breaking step. Therefore, the configuration is retained .

-

Result: Transformation of (S)-epoxide to (S)-alcohol.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack of an amine on (S)-GPE, highlighting the retention of stereochemistry.

Caption: Figure 1. S

Application Case Study: Synthesis of Beta-Blocker Pharmacophores

The "aryloxypropanolamine" scaffold is the structural backbone of most beta-blockers (e.g., Propranolol, Atenolol). While specific drugs vary by the aryl group (e.g., naphthyl for Propranolol), (S)-GPE serves as the model and direct precursor for phenyl-substituted analogs.

The Stereochemistry of Bioactivity

For most beta-blockers, the (S)-enantiomer is significantly more potent (up to 100x) than the (R)-enantiomer.[1][2]

-

Synthetic Strategy: Using (S)-GPE ensures the formation of the (S)-alcohol without the need for difficult chiral resolution at the end of the synthesis.

Experimental Protocol: Synthesis of (S)-1-(Isopropylamino)-3-phenoxypropan-2-ol

This protocol describes the reaction of (S)-GPE with isopropylamine, a classic model for beta-blocker synthesis.

Materials:

-

(S)-Glycidyl Phenyl Ether (>98% ee)[3]

-

Isopropylamine (Reagent grade, >99%)

-

Methanol (Anhydrous)

-

Reflux condenser, nitrogen atmosphere

Procedure:

-

Preparation: Charge a reaction flask with 1.0 equivalent of (S)-Glycidyl Phenyl Ether dissolved in anhydrous methanol (concentration ~0.5 M).

-

Amine Addition: Add 3.0 - 5.0 equivalents of isopropylamine dropwise.

-

Note: Excess amine is critical to prevent the secondary amine product from reacting with another epoxide molecule (polymerization/dimerization).

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) under nitrogen for 4–6 hours. Monitor consumption of epoxide by TLC (Solvent: Hexane/EtOAc) or HPLC.

-

Workup: Cool the mixture to room temperature. Remove the solvent and excess isopropylamine under reduced pressure (rotary evaporator).

-

Purification: The crude amino alcohol often solidifies or presents as a viscous oil. Purify via recrystallization (from hexane/ether) or column chromatography if necessary.

-

Validation: Confirm structure via

H-NMR and optical rotation.

Synthesis Workflow Diagram

Caption: Figure 2. Optimized workflow for the synthesis of chiral amino alcohols using (S)-Glycidyl Phenyl Ether.

Advanced Applications: Oxazolidinones

Beyond beta-blockers, (S)-GPE is a precursor for oxazolidinones , a class of antibiotics (e.g., Linezolid analogs) and muscle relaxants.

-

Reaction Path: (S)-GPE reacts with isocyanates or carbamates to form the 5-membered oxazolidinone ring.

-

Significance: The C5 stereocenter of the oxazolidinone ring is derived directly from the C2 of the glycidyl ether.

Safety & Handling (SHE Guidelines)

(S)-Glycidyl phenyl ether is a potent alkylating agent and must be handled with strict safety protocols.

-

Hazards:

-

Skin Sensitizer: High potential for contact dermatitis.

-

Mutagenicity: Positive in Ames tests; treated as a potential carcinogen (Category 1B/2 depending on jurisdiction).

-

Irritant: Severe eye and respiratory tract irritant.

-

-

Controls:

-

Use only in a certified fume hood.

-

Wear double nitrile gloves and chemical safety goggles.

-

Quench unreacted epoxide waste with aqueous NaOH or amines before disposal.

-

References

-

TCI Chemicals. (S)-Glycidyl Phenyl Ether Product Specifications (CAS 71031-03-3).[3] Retrieved from

-

National Institutes of Health (NIH). Enantiocomplementary synthesis of β-adrenergic blocker precursors via biocatalytic nitration of phenyl glycidyl ethers. Bioorganic Chemistry, 2023. Retrieved from

-

European Pharmaceutical Review. Novel method could optimise beta-blocker synthesis. Retrieved from

-

ChemicalBook. Glycidyl phenyl ether Properties and Safety Profile. Retrieved from

-

Occupational Safety and Health Administration (OSHA). Phenyl Glycidyl Ether Occupational Health Guideline. Retrieved from

Sources

Unlocking the Epoxide: A Technical Guide to (S)-Glycidyl Phenyl Ether Reactivity

The Chiral Scaffold: Structural Dynamics

(S)-Glycidyl phenyl ether (GPE) is not merely a reagent; it is a "spring-loaded" chiral pool building block.[1] Its utility in pharmaceutical synthesis—specifically for

For the application scientist, the critical attribute of (S)-GPE is the C2 stereocenter .[1] The preservation or inversion of this center dictates the biological activity of the final drug.[1] The reactivity profile is defined by two electrophilic sites:[1][2]

-

C3 (Terminal Carbon): Sterically accessible, favored by strong nucleophiles under basic/neutral conditions (

).[1] -

C2 (Internal Carbon): Electronically activated but sterically hindered, favored under acidic conditions where a carbocation character develops (

-like).[1]

Mechanistic Duality: Controlling Regioselectivity

The "make-or-break" decision in GPE chemistry is the choice of catalyst and pH.[1] You must manipulate conditions to force nucleophilic attack at C3 to preserve the chiral center.

The Regioselectivity Map

-

Scenario A: Basic/Neutral Nucleolysis (The Standard Pathway)

-

Scenario B: Acid-Catalyzed Ring Opening (The Risk Pathway)

-

Mechanism: Borderline

/ -

Attack Site: Competitive between C2 and C3.[1]

-

Stereochemical Outcome: Risk of racemization or inversion if attack occurs at C2.[1]

-

Why: The transition state at C2 is stabilized by the adjacent phenoxy group (electronic effect), counteracting steric hindrance.[1]

-

Visualization: Reaction Pathways

Figure 1: Mechanistic divergence of (S)-GPE ring opening based on reaction conditions.

Critical Workflows: Validated Protocols

Workflow A: Synthesis of (S)-Propranolol (Aminolysis)

This protocol utilizes the

Reagents:

-

(S)-Glycidyl Phenyl Ether (1.0 equiv)

-

Isopropylamine (3.0 - 5.0 equiv)

-

Solvent: Methanol or Ethanol (Protic solvents facilitate epoxide opening via H-bonding to the oxygen).[1]

Protocol:

-

Preparation: Charge a reaction vessel with (S)-GPE dissolved in Methanol (0.5 M concentration).

-

Addition: Add Isopropylamine dropwise at room temperature. Note: The reaction is exothermic; control temperature to <30°C during addition.

-

Reflux: Heat the mixture to reflux (approx. 65°C for MeOH) for 4–6 hours.

-

Monitoring: Monitor consumption of GPE via TLC (Silica, Hexane:EtOAc 4:1) or HPLC.[1][5]

-

Workup: Evaporate solvent and excess amine under reduced pressure. The excess amine is crucial to prevent the product (secondary amine) from reacting with another molecule of epoxide (polymerization).[1]

-

Purification: Recrystallize from cyclohexane or convert to HCl salt for precipitation.

Validation Check:

-

Yield: Expect >90%.

-

Chiral Integrity: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).[1] The (S)-configuration should be preserved.

Workflow B: Hydrolytic Kinetic Resolution (HKR)

If your starting material has degraded optical purity, Jacobsen’s HKR is the industry standard to restore >99% ee.[1] This system uses a Co(salen) complex to selectively hydrolyze the unwanted enantiomer.[1]

Reagents:

-

Racemic or low-ee Glycidyl Phenyl Ether[1]

-

(S,S)-Co(salen) catalyst (0.5 mol%)

-

Acetic Acid (cocatalyst)

-

Water (0.55 equiv relative to the unwanted enantiomer)

Protocol:

-

Catalyst Activation: Stir (S,S)-Co(salen) in toluene with Acetic Acid for 30 mins in open air to generate the active Co(III) species.

-

Stirring: Stir at room temperature for 12–24 hours.

-

Separation: The unwanted enantiomer is converted to the diol (highly polar), while the desired epoxide remains unreacted.[1]

-

Purification: Separate the epoxide from the diol via vacuum distillation or flash chromatography.[1]

Visualization: Beta-Blocker Synthesis Pathway

Figure 2: Synthetic workflow for converting (S)-GPE to (S)-Propranolol via regioselective aminolysis.

Data Summary: Reactivity Profile

| Nucleophile | Conditions | Major Attack Site | Product Type | Key Constraint |

| Isopropylamine | MeOH, Reflux | C3 (Terminal) | Use excess amine to prevent dimerization.[1] | |

| Water | Co(salen), AcOH | C3 (Terminal) | Vicinal Diol | Kinetic resolution of racemates.[1] |

| Azide ( | C3 (Terminal) | Azido Alcohol | pH control essential to avoid polymerization.[1] | |

| Phenoxide | Base cat.[1] | C3 (Terminal) | Bis-aryl Ether | Strong base required; high temp.[1] |

Safety & Handling (The "Self-Validating" Safety Protocol)

(S)-GPE is a mutagen (Category 2) and potential carcinogen.[1] Standard lab coats are insufficient.[1]

-

Containment: All weighing and transfers must occur in a certified fume hood.

-

Decontamination: Keep a beaker of 10% NaOH/Ethanol solution ready.[1] In case of a spill, this solution rapidly opens the epoxide ring, neutralizing the alkylating potential of the compound.[1]

-

Waste: Segregate as "Halogenated/Epoxide" waste.[1] Do not mix with strong acids in the waste container to prevent exothermic polymerization.[1]

References

-

Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3."[1] Journal of the American Chemical Society, 1996.[1]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Ring Opening."[1][6] Science, 1997.[1][6]

-

Sheldon, R. A. "Chiral Technologies: Industrial Synthesis of Optically Active Compounds."[1] Marcel Dekker, 1993.[1] (Foundational text on beta-blocker synthesis).

-

ChemicalBook. "Glycidyl phenyl ether Properties and Safety."

-

BenchChem. "An In-depth Technical Guide to the Ring-Opening Reactions of Glycidyldiethylamine" (Analogous reactivity patterns).[1]

Sources

Theoretical Studies on the Stereochemistry of Glycidyl Ether Reactions

Executive Summary

The stereochemical fidelity of glycidyl ether reactions is a cornerstone of modern pharmaceutical synthesis, particularly in the production of

Theoretical Framework & Computational Methodology

To accurately model the stereoselective ring-opening of glycidyl ethers, researchers must move beyond simple transition state theory. The current standard for these systems involves:

-

Functionals: M06-2X and

B97X-D are preferred over B3LYP due to their superior handling of non-covalent interactions (dispersion forces) critical in stabilizing the transition states of bulky chiral catalysts. -

Solvation Models: Implicit models (SMD, PCM) are often insufficient for amine-epoxide reactions. Microsolvation (explicit inclusion of 1-3 solvent molecules) is required to model the "proton shuttle" mechanism effectively.

-

Basis Sets: A minimum of 6-311+G(d,p) is recommended for geometry optimization, with single-point energy refinements using def2-TZVP .

Mechanistic Deep Dive: The Aminolysis Pathway

The reaction between a glycidyl ether (e.g.,

The Uncatalyzed Pathway (High Barrier)

In the absence of a protic solvent or catalyst, the amine attacks the less hindered carbon of the epoxide ring via a pure

-

Stereochemistry: Complete Walden Inversion at the chiral center.

-

Energetics: The formation of a zwitterionic intermediate (separated charges:

) imposes a high activation energy barrier (

The Autocatalytic/Assisted Pathway (Lower Barrier)

Experimental kinetics often show a second-order dependence on the amine or alcohol concentration. DFT studies confirm a "Proton Shuttle" mechanism :

-

Transition State: A second amine or alcohol molecule hydrogen-bonds to the epoxide oxygen.

-

Effect: This interaction polarizes the C-O bond, making the ring more susceptible to nucleophilic attack and stabilizing the developing negative charge.

-

Energetics: The barrier drops significantly (

kcal/mol), enabling the reaction to proceed under mild conditions.

Visualization: Reaction Coordinate

The following diagram illustrates the energy landscape of the synthesis of (S)-Propranolol, highlighting the stereochemical inversion.

Advanced Catalysis: Hydrolytic Kinetic Resolution (HKR)